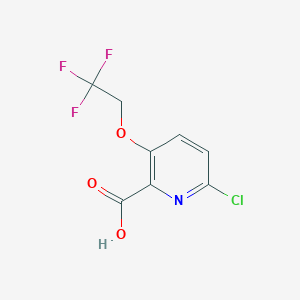

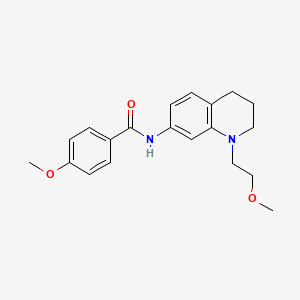

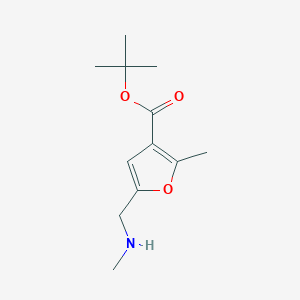

![molecular formula C18H13ClFN5O2 B2873010 2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1286702-81-5](/img/structure/B2873010.png)

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and easy to operate .Molecular Structure Analysis

Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Chemical Reactions Analysis

The reaction of o-amino benzamides and thiols in a one-pot intermolecular annulation reaction has been used to synthesize these compounds . The thiol substrate could promote the dehydroaromatization step .科学的研究の応用

Anticancer Research

The core structure of this compound, which includes a 1,2,4-triazole moiety, has been associated with promising anticancer properties. Research indicates that derivatives of 1,2,4-triazole can exhibit cytotoxic activities against various cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets may enhance the pharmacokinetics and pharmacological properties, making it a valuable scaffold for developing new anticancer drugs .

Antimicrobial Activity

Compounds with the 1,2,4-triazolo[4,3-c]quinazolin scaffold have been explored for their antimicrobial potential. This is particularly relevant in the design of new agents to combat resistant strains of bacteria and other pathogens . The structural complexity and the presence of multiple reactive sites allow for interactions with various microbial enzymes, potentially leading to the development of novel antimicrobial agents.

Analgesic and Anti-inflammatory Applications

The analgesic and anti-inflammatory activities of 1,2,4-triazolo derivatives are well-documented. These compounds can serve as enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors, which are often involved in pain perception and inflammatory responses . This makes them suitable candidates for the development of new pain relief and anti-inflammatory medications.

Antioxidant Properties

The 1,2,4-triazolo scaffold is also associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and aging. Research into the antioxidant capacity of these compounds could lead to the development of protective agents against oxidative damage .

Antiviral Agents

The potential antiviral activity of 1,2,4-triazolo derivatives has been a subject of interest. These compounds have been tested against viruses like Herpes simplex, showing promise as antiviral agents . Their ability to interact with viral enzymes and proteins could make them key components in the fight against viral infections.

Enzyme Inhibition for Disease Treatment

Enzyme inhibitors play a significant role in treating various diseases by targeting specific metabolic pathways. The 1,2,4-triazolo derivatives have been identified as potential inhibitors for enzymes like alkaline phosphatase and aromatase . These enzymes are involved in a range of physiological processes, and their inhibition can be beneficial in conditions like osteoporosis and estrogen-dependent cancers.

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new antitubercular agents. The 1,2,4-triazolo derivatives have shown potential as antitubercular agents, which could be a significant breakthrough in treating this persistent disease .

Drug Design and Discovery

The diverse pharmacological activities associated with 1,2,4-triazolo derivatives make them an excellent template for drug design and discovery. Their structural features allow for a high degree of modification, which can be exploited to develop new drugs with targeted actions for multifunctional diseases .

作用機序

将来の方向性

特性

IUPAC Name |

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN5O2/c1-10-2-4-12(20)7-14(10)22-16(26)8-25-18(27)24-9-21-15-6-11(19)3-5-13(15)17(24)23-25/h2-7,9H,8H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAROGSPWYSKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

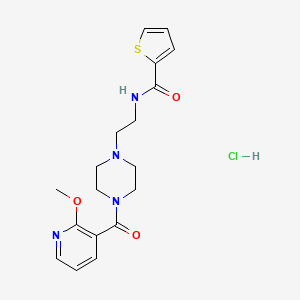

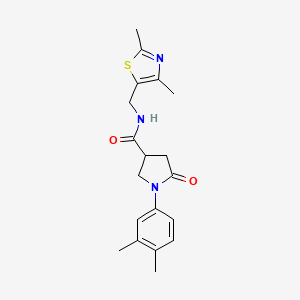

![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)

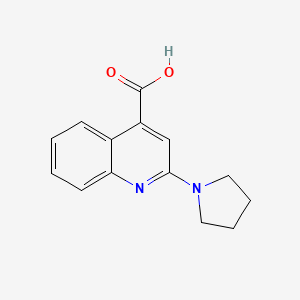

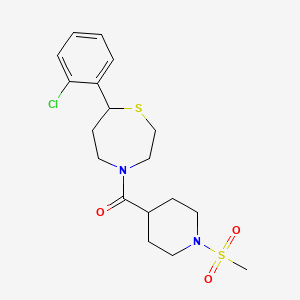

![2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2872931.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)

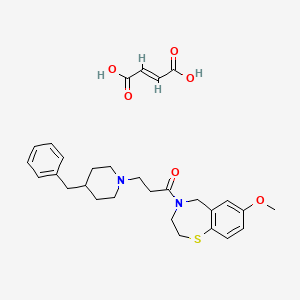

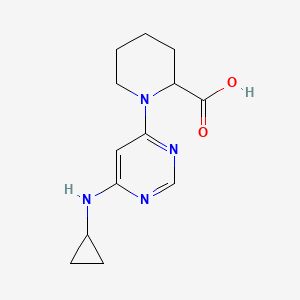

![5-(4-Chlorophenyl)-4-(4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2872945.png)

![N-methyl-3-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2872948.png)